2-Fluoro-4-(piperidin-4-YL)benzonitrile
CAS No.: 1035264-55-1
Cat. No.: VC15975424
Molecular Formula: C12H13FN2
Molecular Weight: 204.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1035264-55-1 |
|---|---|
| Molecular Formula | C12H13FN2 |
| Molecular Weight | 204.24 g/mol |
| IUPAC Name | 2-fluoro-4-piperidin-4-ylbenzonitrile |
| Standard InChI | InChI=1S/C12H13FN2/c13-12-7-10(1-2-11(12)8-14)9-3-5-15-6-4-9/h1-2,7,9,15H,3-6H2 |
| Standard InChI Key | JMVDBGDWWYQUJG-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1C2=CC(=C(C=C2)C#N)F |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is 2-fluoro-4-(piperidin-4-yl)benzonitrile, reflecting its benzonitrile backbone with substituents at positions 2 (fluoro) and 4 (piperidin-4-yl). The piperidine ring adopts a chair conformation, while the benzonitrile group contributes to the compound’s planar geometry . The fluorine atom’s electronegativity induces partial positive charges on adjacent carbon atoms, influencing reactivity in substitution reactions .
Physicochemical Properties
Key molecular properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃FN₂ | |
| Molecular Weight | 204.24 g/mol | |
| CAS Registry Number | 1035264-55-1 | |
| Hydrogen Bond Donors | 1 (piperidine NH) | |
| Hydrogen Bond Acceptors | 3 (nitrile, piperidine N) |
The compound’s logP (calculated) of 2.1 suggests moderate lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies .
Synthetic Methodologies
Nucleophilic Aromatic Substitution
A common route involves substituting a halogen at the 4-position of 2-fluorobenzonitrile with piperidin-4-yl groups. For example, 4-bromo-2-fluorobenzonitrile reacts with piperidin-4-ylboronic acid under Suzuki-Miyaura coupling conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to yield the target compound . This method achieves yields of 65–78% with purity >95% (HPLC) .
Reductive Amination
Alternative approaches employ reductive amination of 4-cyano-3-fluorobenzaldehyde with piperidine-4-amine. Using sodium triacetoxyborohydride (STAB) in dichloroethane at 0–5°C, this one-pot reaction affords the product in 82% yield .
Pharmacological and Industrial Applications
Serotonin Receptor Modulation
Structural analogs of 2-fluoro-4-(piperidin-4-yl)benzonitrile, such as 4-(phenylsulfonyl)piperidines, exhibit high affinity for 5-HT₂A receptors (Kᵢ = 1.2 nM) . While direct data are unavailable, the compound’s piperidine moiety likely facilitates interactions with G-protein-coupled receptors, suggesting potential as an antipsychotic or antidepressant lead .
Enzyme Inhibition
Patent literature describes piperidinyl-benzonitrile derivatives as inhibitors of phosphodiesterase 10A (PDE10A), a target for schizophrenia treatment . Molecular docking studies predict that the nitrile group coordinates with catalytic zinc ions in PDE10A’s active site .
| Supplier | Purity | Quantity | Price (USD) |
|---|---|---|---|
| American Custom Chemicals | 95% | 0.25 g | 333 |
| Chemenu | 95% | 5 g | 631 |
| Crysdot | 95+% | 5 g | 668 |
Prices reflect the compound’s specialized synthesis requiring air-sensitive catalysts .
Future Research Directions
ADMET Optimization
Improving metabolic stability remains critical. Microsomal studies of analogs show hepatic clearance rates of 18 mL/min/kg, necessitating prodrug strategies for oral bioavailability .
Target Validation
CRISPR-Cas9 screens could identify off-target effects on ion channels (e.g., hERG), a common issue with piperidine-containing drugs .
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